molecular formula C13H11BrClFN2O B1531902 N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride CAS No. 1578088-24-0

N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride

Cat. No.: B1531902
CAS No.: 1578088-24-0
M. Wt: 345.59 g/mol
InChI Key: XUPIOXQOLYICCU-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with amino, bromo, and fluoro groups

Scientific Research Applications

N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care to avoid exposure and potential harm. It’s important to use appropriate personal protective equipment and follow safety guidelines when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride typically involves the following steps:

    Bromination: The selective bromination of the benzene ring.

    Amidation: The formation of the benzamide linkage.

Common reagents used in these reactions include aniline derivatives, bromine, fluorine sources, and amide coupling agents. The reactions are often carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)aniline hydrochloride
  • 2-bromo-4-fluorobenzamide
  • 4-aminobenzamide

Uniqueness

N-(4-aminophenyl)-2-bromo-4-fluorobenzamide hydrochloride is unique due to the combination of amino, bromo, and fluoro substituents on the benzamide core. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(4-aminophenyl)-2-bromo-4-fluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O.ClH/c14-12-7-8(15)1-6-11(12)13(18)17-10-4-2-9(16)3-5-10;/h1-7H,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPIOXQOLYICCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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